4-{[Methyl(3-phenylprop-2-en-1-yl)amino]methyl}phenol
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Overview
Description
4-{[Methyl(3-phenylprop-2-en-1-yl)amino]methyl}phenol is an organic compound that features a phenol group substituted with a methyl(3-phenylprop-2-en-1-yl)amino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-{[Methyl(3-phenylprop-2-en-1-yl)amino]methyl}phenol typically involves the reaction of 4-hydroxybenzaldehyde with methyl(3-phenylprop-2-en-1-yl)amine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a consistent supply of the compound and can be scaled up to meet commercial demands.
Types of Reactions:
Oxidation: The phenol group in this compound can undergo oxidation to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are commonly employed.
Major Products Formed:
Oxidation: Quinones
Reduction: Alcohols or amines
Substitution: Nitro, sulfonyl, or halogenated derivatives
Scientific Research Applications
4-{[Methyl(3-phenylprop-2-en-1-yl)amino]methyl}phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 4-{[Methyl(3-phenylprop-2-en-1-yl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the amino group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects.
Comparison with Similar Compounds
- 4-{[Methyl(3-phenylprop-2-yn-1-yl)amino]methyl}phenol
- 4-{[Methyl(3-phenylprop-1-en-1-yl)amino]methyl}phenol
- 4-{[Methyl(3-phenylprop-2-en-1-yl)amino]methyl}anisole
Comparison: 4-{[Methyl(3-phenylprop-2-en-1-yl)amino]methyl}phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further research and development.
Properties
CAS No. |
474519-47-6 |
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Molecular Formula |
C17H19NO |
Molecular Weight |
253.34 g/mol |
IUPAC Name |
4-[[methyl(3-phenylprop-2-enyl)amino]methyl]phenol |
InChI |
InChI=1S/C17H19NO/c1-18(14-16-9-11-17(19)12-10-16)13-5-8-15-6-3-2-4-7-15/h2-12,19H,13-14H2,1H3 |
InChI Key |
NYYBWWXVOLVFON-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC=CC1=CC=CC=C1)CC2=CC=C(C=C2)O |
Origin of Product |
United States |
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